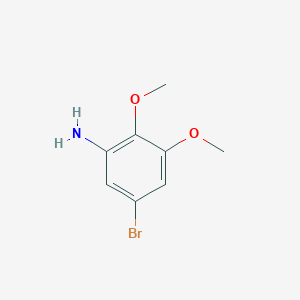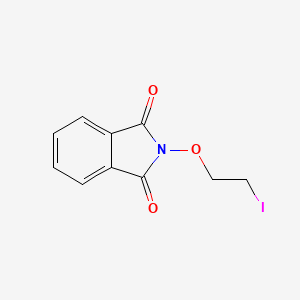
2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivativesThe structure of this compound includes a bromine atom, a phenyl group, and an isoindoline-1,3-dione core, making it a unique and interesting molecule for various scientific investigations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with a primary amine to form the isoindoline-1,3-dione coreThis involves the reaction of 2-bromo-2-phenylethanol with isoindoline-1,3-dione under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are also being explored for the industrial synthesis of isoindoline-1,3-dione derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the phenyl group.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindoline-1,3-dione derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Neuropharmacology: It has shown potential in the treatment of neurological disorders such as epilepsy and Parkinson’s disease.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: Isoindoline-1,3-dione derivatives are used in the development of photochromic materials and polymer additives.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2, which is implicated in various neurological processes. The compound binds to the receptor’s allosteric site, influencing its activity and leading to therapeutic effects in conditions like Parkinson’s disease .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromoethyl)isoindoline-1,3-dione: Similar structure but lacks the phenyl group.
2-(2-Hydroxyphenyl)isoindoline-1,3-dione: Contains a hydroxy group instead of a bromo group.
2-(2-Chloro-2-phenylethoxy)isoindoline-1,3-dione: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications .
Propiedades
Fórmula molecular |
C16H12BrNO3 |
|---|---|
Peso molecular |
346.17 g/mol |
Nombre IUPAC |
2-(2-bromo-2-phenylethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C16H12BrNO3/c17-14(11-6-2-1-3-7-11)10-21-18-15(19)12-8-4-5-9-13(12)16(18)20/h1-9,14H,10H2 |
Clave InChI |
JRTWHFCKSNEBDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CON2C(=O)C3=CC=CC=C3C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B13030124.png)
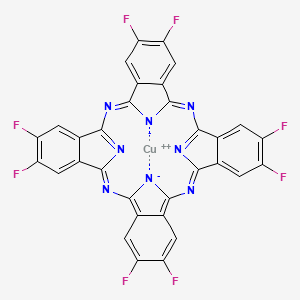
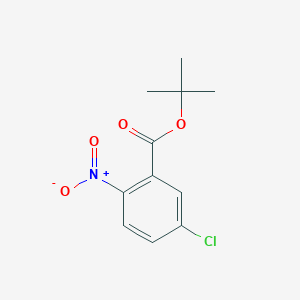

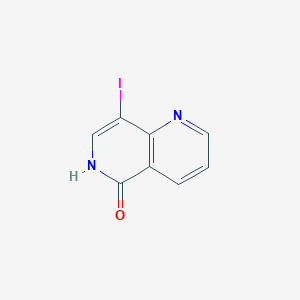
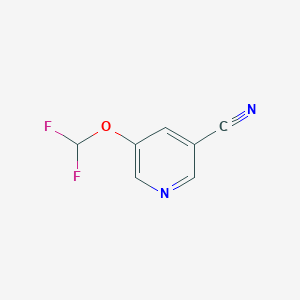
![Benzo[b]thiophene-4-carboximidamide hydrochloride](/img/structure/B13030145.png)
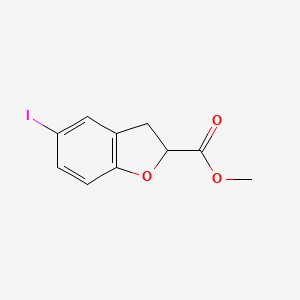
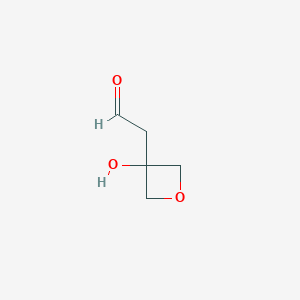
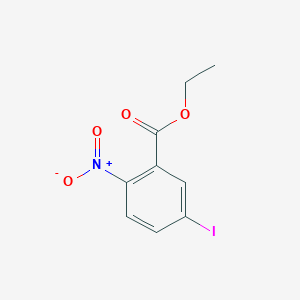
![Methyl 1-cyclobutyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13030162.png)
